

Application Notes: PTP1B Phosphatase Assay Using [pTyr5] EGFR (988-993) Peptide Substrate

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Compound of Interest

Compound Name: [pTyr5] EGFR (988-993) (TFA)

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Introduction

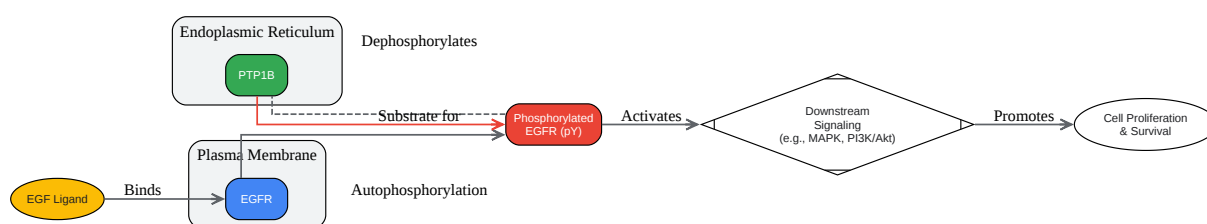
Protein Tyrosine Phosphatase 1B (PTP1B) is a non-receptor protein tyrosine phosphatase that plays a crucial role as a negative regulator in several signal transduction pathways. A key substrate for PTP1B is the Epidermal Growth Factor Receptor (EGFR). Upon ligand binding, EGFR undergoes autophosphorylation on specific tyrosine residues, initiating downstream signaling cascades that regulate cell proliferation, survival, and differentiation.[1] PTP1B attenuates this signaling by dephosphorylating activated EGFR.[2][3] Dysregulation of PTP1B activity has been implicated in various diseases, including type 2 diabetes, obesity, and cancer, making it a significant therapeutic target.

These application notes provide a detailed protocol for a colorimetric PTP1B phosphatase assay using a specific phosphopeptide substrate derived from the EGFR activation loop, [pTyr5] EGFR (988-993), with the sequence Ac-DADE-pY-L-NH₂. The assay relies on the malachite green-based detection of free phosphate released upon dephosphorylation of the substrate by PTP1B. This method is suitable for kinetic studies of PTP1B and for high-throughput screening of potential inhibitors.

Signaling Pathway: PTP1B Regulation of EGFR

The binding of a ligand, such as Epidermal Growth Factor (EGF), to EGFR induces receptor dimerization and autophosphorylation of key tyrosine residues in its intracellular domain. This

phosphorylation creates docking sites for downstream signaling proteins, activating pathways like the MAPK and PI3K/Akt pathways, which promote cell growth and survival. PTP1B, located on the cytoplasmic face of the endoplasmic reticulum, interacts with and dephosphorylates the activated EGFR, thus terminating the signal.[1][2]



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Caption: PTP1B negatively regulates EGFR signaling by dephosphorylating the activated receptor.

Experimental Protocol

This protocol is designed for a 96-well microplate format and utilizes a malachite green-based reagent for the colorimetric detection of inorganic phosphate.

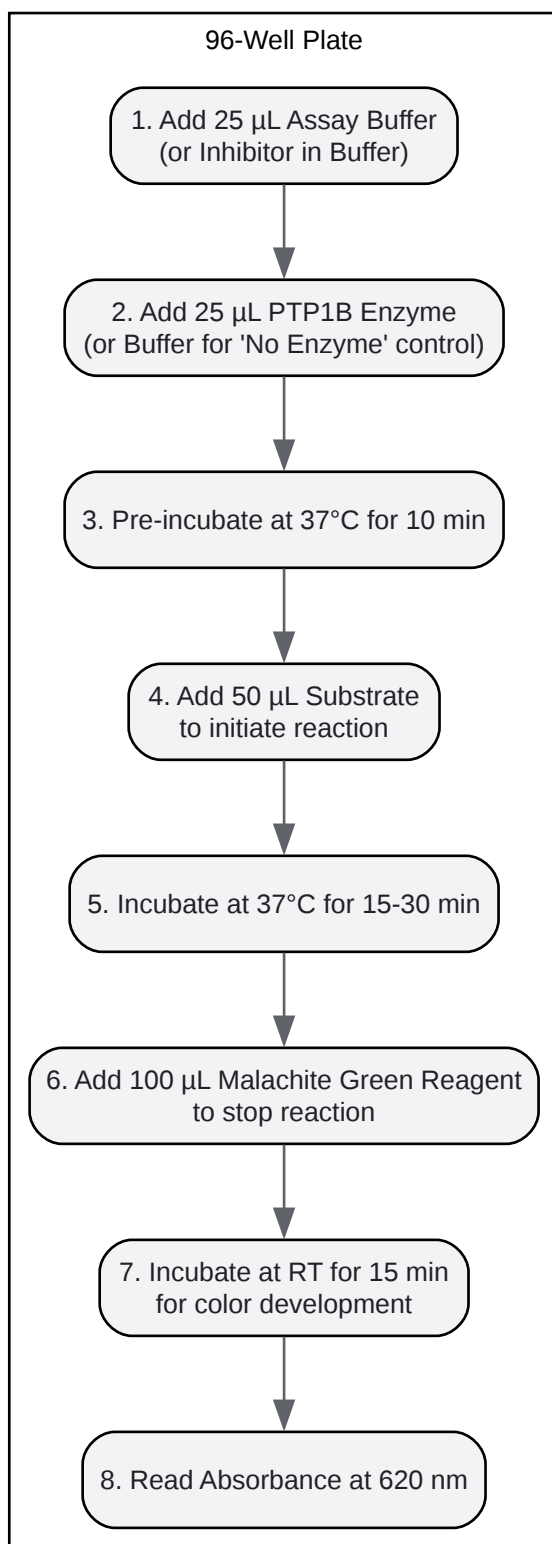
Materials and Reagents

- PTP1B Enzyme: Recombinant human PTP1B (catalytic domain).
- Substrate: [pTyr5] EGFR (988-993) peptide (Ac-DADE-pY-L-NH₂).
- Assay Buffer: 50 mM Bis-Tris (pH 6.0), 2 mM EDTA, 5 mM DTT.
- Malachite Green Reagent:

- Solution A: 0.045% Malachite Green hydrochloride in water.
- Solution B: 4.2% Ammonium Molybdate in 4 M HCl.
- Working Reagent: Mix 3 volumes of Solution A with 1 volume of Solution B. Add 0.01% Tween 20. Prepare fresh daily.
- Phosphate Standard: 1 M KH_2PO_4 stock solution.
- PTP1B Inhibitor (Optional): e.g., Sodium Orthovanadate (Na_3VO_4) or a test compound.
- 96-well clear, flat-bottom microplates.

Procedure

- Preparation of Reagents:
 - Prepare the Assay Buffer and store it at 4°C. Add DTT fresh before use.
 - Prepare a 10 mM stock solution of the [pTyr5] EGFR (988-993) substrate in deionized water. Aliquot and store at -20°C.
 - Prepare a series of phosphate standards (0, 2, 5, 10, 20, 40, 60, 80 μM) by diluting the 1 M KH_2PO_4 stock in Assay Buffer.
 - Thaw the PTP1B enzyme on ice. Dilute the enzyme to the desired working concentration (e.g., 2X final concentration) in ice-cold Assay Buffer immediately before use. The optimal concentration should be determined empirically but is typically in the low nanomolar range.
- Assay Workflow:



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